molecular formula C17H21NO3S B2530611 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide CAS No. 2309779-30-2

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2530611
CAS No.: 2309779-30-2
M. Wt: 319.42
InChI Key: ZWZSPEXXVMCBAR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core substituted with two methyl groups at positions 2 and 3. The amide nitrogen is further functionalized with a tetrahydropyran (oxane) ring substituted at position 4 with a thiophen-3-yl group.

Properties

IUPAC Name

2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-9-15(13(2)21-12)16(19)18-11-17(4-6-20-7-5-17)14-3-8-22-10-14/h3,8-10H,4-7,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZSPEXXVMCBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the furan ring can lead to dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the furan ring can produce dihydrofuran derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly:

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanisms through which it exerts its effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Effects : It has demonstrated effectiveness against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Properties : Preliminary studies suggest possible antifungal activity, warranting further investigation.

Anticancer Studies

A study evaluating the anticancer activity of similar compounds showed promising results:

CompoundCell Line% Cell Viability
2aHepG232.5
2bMCF-740.1
2cHuh-735.8
DoxorubicinHepG20.5

These results indicate that derivatives of the compound possess significant anticancer potential when compared to established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial efficacy was assessed using the well diffusion method, yielding the following results:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
2aE. coli12.5250
2bS. aureus14.0230
2cB. cereus15.5210

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules.

Structural Analogues in Medicinal Chemistry

describes 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole derivatives as selective HDAC6 inhibitors. While the target compound lacks the oxadiazole and tetrazole moieties, it shares key features:

  • Thiophene/benzothiophene units : Both compounds incorporate sulfur-containing aromatic systems, which enhance π-π stacking and hydrophobic interactions in biological targets .
  • Heterocyclic scaffolds : The tetrahydropyran ring in the target compound and the oxadiazole/tetrazole in derivatives provide conformational rigidity, a critical factor in drug design.

Table 1: Structural and Functional Comparison with HDAC6 Inhibitors

Feature Target Compound HDAC6 Inhibitor ()
Core structure Furan-3-carboxamide 1,3,4-Oxadiazole-tetrazole
Sulfur heterocycle Thiophen-3-yl Benzo[b]thiophen-3-yl
Pharmacophore Carboxamide + tetrahydropyran Difluoromethyl + tetrazole
Potential application Unreported (structural analogy suggests HDAC) HDAC6 inhibition for neuropathy treatment

The absence of a difluoromethyl or tetrazole group in the target compound may limit its HDAC6 inhibitory activity compared to derivatives. However, the carboxamide group could engage in hydrogen bonding with enzyme active sites, warranting further study .

Polymeric Analogues in Materials Science

highlights thiophene-containing polymers such as P3T-DDTPA and P1/P2 , which integrate thiophene units into conductive or optoelectronic materials. Key comparisons include:

  • Thiophene functionalization : The target compound’s thiophen-3-yl group is analogous to the thiophene units in P3T-DDTPA, but it lacks the extended conjugation required for conductivity.
  • Substituent effects : The tetrahydropyran and methyl groups in the target compound introduce steric bulk, which could hinder polymerization or π-orbital overlap compared to the linear alkyl chains in P1/P2 .

Table 2: Material Properties vs. Conductive Polymers

Property Target Compound P3T-DDTPA ()
Conjugation length Short (isolated thiophene) Extended (vinyl-linked thiophene/aniline)
Solubility Moderate (polar carboxamide) High (dodecyloxy side chains)
Potential application Small-molecule drug candidate Organic semiconductor

Biological Activity

2,5-Dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide (CAS Number: 2309779-30-2) is a synthetic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3SC_{17}H_{21}NO_3S, with a molecular weight of 319.4 g/mol. The compound features a furan ring, a thiophene moiety, and an oxane structure, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Mycobacterium tuberculosis

Anticancer Properties

Preliminary studies suggest that the furan and thiophene components may play a role in inhibiting cancer cell proliferation. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of furan-based compounds against resistant strains of bacteria. The findings indicated that modifications in the side chains significantly influenced the activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Research : In a recent investigation focusing on furan derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against breast cancer cells. The study highlighted the potential for developing new therapeutic agents based on the furan scaffold .

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